RO 5256390-13C, d2 RO 5256390-13C, d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202110
InChI:
SMILES:
Molecular Formula: C₁₂¹³CH₁₆D₂N₂O
Molecular Weight: 221.3

RO 5256390-13C, d2

CAS No.:

Cat. No.: VC0202110

Molecular Formula: C₁₂¹³CH₁₆D₂N₂O

Molecular Weight: 221.3

* For research use only. Not for human or veterinary use.

RO 5256390-13C, d2 -

Specification

Molecular Formula C₁₂¹³CH₁₆D₂N₂O
Molecular Weight 221.3

Introduction

Chemical Identity and Structure

RO 5256390-13C, d2 is characterized by the systematic IUPAC name (4S)-5,5-dideuterio-4-[(2S)-2-phenylbutyl]-(213C)4H-1,3-oxazol-2-amine . This compound represents a modified version of RO5256390 (Ulotaront), where specific atoms have been replaced with stable isotopes. The compound contains two deuterium atoms at position 5 of the oxazole ring and one carbon-13 atom at position 2, as indicated by the designation "13C, d2" in its name.

Molecular Formula and Physical Properties

The molecular properties of RO 5256390-13C, d2 are crucial for understanding its behavior in various experimental settings. The compound possesses the following characteristics:

PropertyValue
Molecular Formula13C C12 D2 H16 N2 O
Molecular Weight221.3
Exact Mass221.158
Physical FormNeat
Shipping TemperatureRoom Temperature

These properties indicate that RO 5256390-13C, d2 is a relatively small molecule with good stability for laboratory handling . The exact mass value is particularly important for mass spectrometry-based analytical applications, where it helps in precise identification and quantification of the compound.

Chemical Identifiers and Structural Representation

For computational and database purposes, RO 5256390-13C, d2 can be represented using several chemical notation systems:

  • SMILES Notation: [2H]C1([2H])O13CN

  • InChI: InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1/i9D2,13+1

The chemical structure reveals a 2-aminooxazoline core with specific stereochemistry at two chiral centers, designated as (4S) for the oxazoline ring and (2S) for the phenylbutyl side chain. This stereochemical configuration is critical for the compound's biological activity and receptor binding properties.

Pharmacological Properties of the Parent Compound

Understanding the pharmacological properties of RO5256390 is essential for appreciating the research applications of its isotope-labeled analog RO 5256390-13C, d2.

Receptor Target and Mechanism of Action

RO5256390 is classified as a full agonist of the trace amine-associated receptor 1 (TAAR1) . TAAR1 has emerged as a promising target for developing novel therapeutic agents for neuropsychiatric and substance use disorders. As a full agonist, RO5256390 maximally activates TAAR1, triggering downstream signaling cascades that modulate monoaminergic neurotransmission.

The parent compound belongs to the 2-aminooxazoline chemical class, which has been characterized as highly potent and selective for TAAR1 . Structure-activity relationship studies have identified this scaffold as particularly effective for TAAR1 targeting compared to other chemical classes.

Neurophysiological Effects

Electrophysiological studies in anesthetized rats have demonstrated that RO5256390 has profound effects on central monoaminergic neurons. When administered acutely, RO5256390 inhibits the activity of both serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN) and dopamine neurons in the ventral tegmental area (VTA) . These inhibitory effects can be reversed by partial TAAR1 agonists such as RO5263397.

Interestingly, chronic administration of RO5256390 for fourteen days produces effects opposite to those observed with acute administration. Long-term treatment increases the excitability of both 5-HT neurons in the DRN and dopamine neurons in the VTA . This bidirectional modulation suggests complex adaptations in monoaminergic systems following sustained TAAR1 activation, which may underlie the compound's potential therapeutic efficacy in psychiatric disorders.

ParameterRO5256390 Value
Basic pKa8.98
Aqueous solubility>4980 μg/mL
logD at pH 7.41.29
PAMPA Peff10.7 × 10−6 cm/s

These characteristics indicate excellent solubility and moderate lipophilicity, suggesting good bioavailability and drug-like properties . The parallel artificial membrane permeability assay (PAMPA) value suggests adequate passive membrane permeability, an important factor for central nervous system penetration.

Safety ParameterResult
hERG IC209.2 μM
CYP3A4 inhibition IC50>50 μM
CYP2D6 inhibition IC503.6 μM
CYP2C9 inhibition IC50>50 μM
AMES testNegative
Micronucleus test (MNT)Negative
In vitro phototoxicityNegative

These results indicate a favorable preliminary safety profile with minimal cardiac liability (hERG), limited potential for drug-drug interactions through cytochrome P450 inhibition, and no evidence of mutagenicity or phototoxicity . The relatively high hERG IC20 value suggests a reduced risk of QT prolongation, an important consideration for central nervous system drugs.

Research Applications

RO 5256390-13C, d2, as a stable isotope-labeled variant of RO5256390, has specific research applications that leverage its unique isotopic composition.

Analytical Applications

The incorporation of carbon-13 and deuterium isotopes in RO 5256390-13C, d2 makes it an ideal internal standard for quantitative analysis using mass spectrometry. The unique isotopic pattern allows for accurate discrimination between the labeled compound and the unlabeled analyte, even in complex biological matrices. This property is particularly valuable for pharmacokinetic studies, where precise quantification of drug concentrations in plasma and tissues is essential.

The stable isotope labeling strategy using both 13C and deuterium provides advantages over single-isotope labeling approaches. The combination creates a mass shift that is sufficiently large to avoid overlap with natural isotope patterns while maintaining virtually identical chromatographic behavior to the unlabeled compound.

Neuropsychiatric Research Applications

Studies with the parent compound RO5256390 have revealed promising applications in neuropsychiatric research, particularly for conditions involving dysregulation of monoaminergic systems.

Electrophysiological experiments have shown that RO5256390 dose-dependently blocks cocaine-induced inhibition of dopamine clearance in brain slices of the nucleus accumbens . This finding suggests potential utility in substance use disorder research, particularly for cocaine addiction. By enhancing dopamine clearance in the presence of cocaine, RO5256390 may counteract some of the reinforcing effects of the drug.

The bidirectional effects of RO5256390 on monoaminergic neuron excitability—inhibition with acute administration and enhancement with chronic treatment—parallel the time course of therapeutic effects seen with conventional antidepressants . This suggests potential applications in depression research, where TAAR1 activation may represent a novel mechanism for modulating serotonergic neurotransmission.

Structure-Activity Relationships

Understanding the structural features that contribute to RO5256390's activity provides context for the importance of its labeled analog in research settings.

Critical Binding Interactions

Molecular modeling studies of ulotaront (RO5256390) have identified key binding interactions with TAAR1. The bicyclic core of the molecule projects toward hydrophobic residues including V184, F195, F267, and F268, while forming a critical salt bridge interaction with D103 . These interactions are essential for the compound's high affinity and selectivity for TAAR1.

The 2-aminooxazoline scaffold has proven particularly effective for TAAR1 targeting. Structure-activity relationship studies have highlighted the importance of the primary amine group and the S configuration at the stereocenter for optimal activity. For example, compound 13e, which maintains these structural features, exhibited enhanced potency with an EC50 value of 3.5 nM compared to RO5256390's 38 nM .

Receptor Selectivity

The selectivity of RO5256390 for TAAR1 over other monoaminergic receptors is an important factor in its pharmacological profile. Comparative analysis of binding site residues between TAAR1 and other G protein-coupled receptors such as serotonin (5-HT2AR), dopamine (D1R, D2R), and adrenergic receptors (α1B-ADR, β2-ADR) has revealed both conserved and non-conserved regions .

Key differences in binding site residues between TAAR1 and these receptors include substitutions at positions corresponding to F186/D231, V184/L229, and T100/I152. These structural differences provide the basis for the selective targeting of TAAR1 by compounds like RO5256390, while minimizing off-target effects on related receptors.

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